molecular formula C21H21NO3 B13374005 N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide

N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide

Katalognummer: B13374005
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: ZWABMEWKBUMVFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide typically involves the reaction of naproxenoyl chloride with various amino compounds. This reaction is carried out under controlled conditions to ensure high yields and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wirkmechanismus

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with bacterial enzymes. Specifically, it targets the enoyl-acyl carrier protein reductase enzyme, which is crucial for bacterial fatty acid biosynthesis. By inhibiting this enzyme, the compound disrupts the bacterial cell membrane synthesis, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C21H21NO3

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-[2-(hydroxymethyl)phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide

InChI

InChI=1S/C21H21NO3/c1-14(21(24)22-20-6-4-3-5-18(20)13-23)15-7-8-17-12-19(25-2)10-9-16(17)11-15/h3-12,14,23H,13H2,1-2H3,(H,22,24)

InChI-Schlüssel

ZWABMEWKBUMVFV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=CC=C3CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.